Product packaging for acarbose(Cat. No.:)

acarbose

Cat. No.: B8815303
M. Wt: 645.6 g/mol
InChI Key: XUFXOAAUWZOOIT-SXARVLRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acarbose is a complex oligosaccharide and a potent, competitive inhibitor of alpha-glucosidase enzymes . Its primary research value lies in its mechanism of action: by reversibly inhibiting pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolases, this compound delays the digestion of complex carbohydrates and disaccharides into monosaccharides, thereby slowing glucose absorption and reducing postprandial blood glucose levels . This makes it a critical tool for studying metabolic pathways, glucose homeostasis, and the pathophysiology of type 2 diabetes mellitus. Beyond its approved indication, research into this compound has expanded into several promising areas. Studies indicate its potential application in managing prediabetes to prevent progression to type 2 diabetes . Its effects on weight loss and the gut microbiome, potentially mediated through an increase in glucagon-like peptide-1 (GLP-1), are also active fields of investigation . Furthermore, recent, groundbreaking research has elucidated the molecular mechanism by which the gut bacterium K. grimontii degrades this compound via the enzyme this compound-preferred glucosidase (Apg) . These findings are now guiding the rational design of next-generation, degradation-resistant this compound analogs, such as acarstatins A and B, opening new avenues for therapeutic development . This compound acts locally within the gastrointestinal tract and has extremely low systemic bioavailability, with less than 2% of the active drug absorbed . It is primarily supplied as a white to off-white powder or crystalline solid with the molecular formula C25H43NO18 and a molecular weight of 645.61 g/mol . Researchers should note that the most common effects in clinical settings are gastrointestinal, such as flatulence and diarrhea, due to bacterial fermentation of undigested carbohydrates in the colon . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H43NO18 B8815303 acarbose

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

In contrast to sulfonylureas, acarbose does not enhance insulin secretion. The antihyperglycemic action of acarbose results from a competitive, reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolase enzymes. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine, while the membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in a delayed glucose absorption and a lowering of postprandial hyperglycemia. Because its mechanism of action is different, the effect of acarbose to enhance glycemic control is additive to that of sulfonylureas, insulin or metformin when used in combination. In addition, acarbose diminishes the insulinotropic and weight-increasing effects of sulfonylureas. Acarbose has no inhibitory activity against lactase and consequently would not be expected to induce lactose intolerance.
Acarbose represents a pharmacological approach to achieving the metabolic benefits of a slower carbohydrate absorption in diabetes, by acting as a potent, competitive inhibitor of intestinal alpha-glucosidases. Acarbose molecules attach to the carbohydrate binding sites of alpha-glucosidases, with an affinity constant that is much higher than that of the normal substrate. Because of the reversible nature of the inhibitor-enzyme interaction, the conversion of oligosaccharides to monosaccharides is only delayed rather than completely blocked. Acarbose has the structural features of a tetrasaccharide and does not cross the enterocytes after ingestion. Thus, its pharmacokinetic properties are well suited to the pharmacological action directed exclusively towards the intestinal glucosidases. ...
The aim of the present study was to reveal the possible involvement of thyroid hormones in the antihyperglycaemic and antiperoxidative effects of acarbose. The effects of acarbose on changes in serum concentration of thyroid hormones, insulin and glucose in dexamethasone-induced type 2 diabetic mice were investigated. Simultaneously, changes in lipid peroxidation (LPO), reduced glutathione (GSH) content and the activity of associated endogenous anti-oxidant enzymes, such as superoxide dismuatase (SOD) and catalase (CAT), were investigated in renal and cardiac tissues, which are commonly affected in diabetes mellitus. Although administration of dexamethasone (1.0 mg/kg, i.m., for 22 days) caused hyperglycaemia with a parallel increase in serum insulin and tissue LPO, it decreased thyroid hormone concentrations and the activity of SOD and CAT. When dexamethasone-induced hyperglycemic mice were treated with acarbose (10 mg/kg per day, p.o., for 15 days), levels of thyroid hormones were increased and most of the abnormalities, including serum insulin and glucose levels, tissue LPO, SOD and CAT activity and GSH content, were reversed. These findings suggest the involvement of thyroid hormones in the mode of action of acarbose in amelioration of type 2 diabetes mellitus.

Molecular Formula

C25H43NO18

Molecular Weight

645.6 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol

InChI

InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)15(33)13(8)31)14(32)19(37)24(40-6)43-22-10(5-29)42-25(20(38)17(22)35)44-21-9(4-28)41-23(39)18(36)16(21)34/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14+,15+,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1

InChI Key

XUFXOAAUWZOOIT-SXARVLRPSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)NC4C=C(C(C(C4O)O)O)CO

Color/Form

Amorphous powder
White to off-white powde

solubility

In water, 1.0X10+6 mg/L /miscible/ at 25 °C (est)

Origin of Product

United States

Biosynthesis and Microbial Production

Microbial Origin and Producing Strains

Acarbose (B1664774) was first identified in the metabolites of Actinoplanes strains, specifically Actinoplanes sp. SE50, SE18, and SE82. mdpi.com The wild-type strain Actinoplanes sp. SE50/110 (ATCC 31042) is a key producer, and improved derivatives of this strain are used for industrial production. uni-bielefeld.defrontiersin.org While Actinoplanes species are the primary focus for industrial this compound production due to their higher capacity, this compound has also been identified in strains of the genus Streptomyces. plos.orgacs.org

Isolation and Characterization of Actinoplanes Species and Streptomyces Species

The isolation of this compound-producing strains typically involves screening microorganisms from soil samples. researchgate.net Characterization of these strains includes taxonomic identification and evaluation of their this compound production capabilities. Actinoplanes species are Gram-positive aerobic bacteria known for producing various pharmaceutically relevant substances. uni-bielefeld.de They are characterized by their filamentous growth and spore formation. researchgate.net

Strain Development and Genetic Engineering for Enhanced Production

Industrial this compound production has historically relied on classical mutagenesis and screening to develop strains with higher yields. acs.orgfrontiersin.org However, genetic engineering techniques are increasingly employed to enhance production by targeting specific genes and pathways involved in this compound biosynthesis. nih.govuni-bielefeld.deresearchgate.net

Genetic engineering strategies include:

Overexpression of genes within the this compound biosynthetic gene cluster that have low expression levels. nih.govresearchgate.netresearchgate.net

Regulation of metabolic pathways to increase the availability of precursors. nih.govresearchgate.netresearchgate.net For instance, weakening the glycogen (B147801) synthesis pathway and strengthening glycogen degradation can retain more glucose-1-phosphate for this compound synthesis. nih.govresearchgate.netresearchgate.net

Identification and manipulation of transcriptional regulators that influence this compound formation. nih.govresearchgate.netresearchgate.netmdpi.com For example, the TetR family regulator TetR1 has been identified as having a positive effect on this compound synthesis by promoting the expression of certain acb genes. nih.govresearchgate.netresearchgate.net

Studies have demonstrated significant increases in this compound yield through these methods. For example, engineered strains overexpressing specific acb genes have shown increased production. nih.govresearchgate.net Combining multiple strategies, including genetic engineering and optimized fermentation conditions like fed-batch fermentation with controlled feeding of carbon sources like glucose and maltose (B56501), has led to substantial improvements in this compound titers. mdpi.complos.orgacs.orgnih.govresearchgate.netresearchgate.net Reported fermentation titers have reached notable levels through these enhanced strategies. nih.govresearchgate.netresearchgate.net

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving the synthesis and assembly of two main subunits: an amino-deoxyhexose and a C7-cyclitol. mdpi.com The complete biosynthetic pathway has been a subject of extensive research. researchgate.netnih.govspringernature.comdntb.gov.ua

Identification of Precursors and Intermediate Metabolites

The this compound biosynthetic pathway originates from key precursor molecules. Sedoheptulose (B1238255) 7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway, serves as the starting precursor for the C7-cyclitol moiety (e.g., valienol). plos.orgfrontiersin.orgresearchgate.net Glutamate is the primary source of the nitrogen atom incorporated into the amino-deoxyhexose subunit (dTDP-4-amino-4,6-dideoxy-D-glucose). plos.orgfrontiersin.org Maltose is also directly incorporated into the this compound structure. plos.orgfrontiersin.org Studies using labeled precursors have shown that maltose and maltotriose (B133400) can be efficiently incorporated into this compound. nih.gov

Key intermediate metabolites in the pathway include 2-epi-5-epi-valiolone (B1265091), derived from sedoheptulose 7-phosphate, and dTDP-4-keto-6-deoxy-D-glucose, which is converted to dTDP-4-amino-4,6-dideoxy-D-glucose with the involvement of glutamate. frontiersin.orgmdpi.com

Characterization of Biosynthetic Enzymes and Catalytic Mechanisms

The biosynthesis of this compound is catalyzed by a series of enzymes encoded by genes often organized in a biosynthetic gene cluster. uni-bielefeld.detandfonline.com

Notable enzymes include:

Enzymes involved in the synthesis of the C7-cyclitol moiety, such as 2-epi-5-epi-valiolone synthase (encoded by ACPL_3680 in Actinoplanes sp. SE50/110). frontiersin.org

Enzymes responsible for the biosynthesis of dTDP-4-amino-4,6-dideoxy-D-glucose, including AcbV, an L-glutamic acid-dependent enzyme. frontiersin.orgmdpi.com AcbB and AcbV catalyze the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, which is then converted to dTDP-4-amino-4,6-dideoxy-D-glucose. mdpi.com

Glycosyltransferases like AcbI, which is involved in linking dTDP-4-amino-4,6-dideoxy-D-glucose and maltose to form dTDP-acarviose 7-phosphate. frontiersin.orgresearchgate.netnih.govdntb.gov.ua

Pseudoglycosyltransferases like AcbS, which catalyzes the final assembly of the subunits, forming a non-glycosidic C-N bond. researchgate.netnih.govspringernature.comdntb.gov.uaspringernature.comresearchgate.net AcbS is a homologue of AcbI but possesses distinct catalytic activity. researchgate.netspringernature.comresearchgate.net

Other enzymes within the cluster are involved in modifying intermediates and the final product, as well as transport and potentially self-resistance mechanisms. tandfonline.com For example, AcbQ, a 4-α-glucanotransferase, is involved in this compound modification. dntb.gov.uaresearchgate.net

Genetic Organization and Regulation of the Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are typically organized into a gene cluster. uni-bielefeld.detandfonline.com In Actinoplanes sp. SE50/110, this cluster contains numerous open reading frames encoding enzymes involved in various steps of the pathway, including cyclitol synthesis, amino-deoxyhexose synthesis, condensation reactions, transport, and modification. tandfonline.com

Regulation of this compound biosynthesis is a complex process that is not yet fully understood. mdpi.com While some transcriptional regulators have been identified, such as AcrC (a repressor) and CadC (a proposed activator), further regulatory mechanisms and binding sites are still being investigated. mdpi.com The expression levels of genes within the cluster can vary, and targeting genes with low expression has been a strategy for enhancing production through genetic engineering. nih.govresearchgate.netresearchgate.net There is also evidence suggesting a link between sporulation and this compound biosynthesis in Actinoplanes sp. SE50/110. mdpi.com

The this compound biosynthetic gene cluster contains essential genes for this compound production; deletion of any of these essential genes can prevent this compound production. frontiersin.org However, some genes within the cluster may be non-essential for production under certain conditions or may have redundant functions. frontiersin.org

Optimization of Fermentation Processes for this compound Production

Influence of Culture Conditions (e.g., Carbon Sources, Osmolality, Dissolved Oxygen, pH)

Optimizing culture conditions is crucial for maximizing this compound production. Key factors include the type and concentration of carbon sources, osmolality, dissolved oxygen levels, and pH.

Carbon Sources: Maltose is identified as a key carbon source for this compound synthesis, and maintaining its concentration at high levels in the culture broth is essential for efficient production researchgate.netfrontiersin.orgmdpi.comnih.gov. Studies have shown that the ratio of maltose to glucose significantly impacts this compound biosynthesis researchgate.netplos.org. For instance, a feeding medium containing a 3:1 mass ratio of maltose to glucose was found favorable for production by Actinoplanes sp. A56 researchgate.net. Optimal total sugar concentrations have also been investigated, with ranges of 75-80 g/L reported as favorable for this compound production in large-scale fermenters researchgate.netresearchgate.netsemanticscholar.org. Conversely, high concentrations of rapidly utilized carbon sources like glucose can negatively affect secondary metabolite production, including this compound researchgate.net.

Osmolality: Osmolality is another limiting factor in this compound production frontiersin.org. The this compound yield has been shown to increase with increasing osmolality of the culture medium researchgate.netnih.gov. Maximum yields have been observed at specific osmolality levels, such as 500 mOsm/kg researchgate.netnih.gov. Maintaining an elevated osmolality, often through intermittent feeding of necessary components, has been demonstrated to enhance this compound production frontiersin.orgsemanticscholar.org.

Dissolved Oxygen (DO): The level of dissolved oxygen also plays a significant role. Research indicates that excessive oxygen exposure during fermentation can inhibit this compound accumulation, while a relatively low DO level is beneficial for production frontiersin.org. Optimal DO concentrations have been reported, such as 40-50% saturation in large-scale fermentation researchgate.netresearchgate.net. Experiments with varying aeration rates have shown that increasing aeration initially increases this compound concentration and yield, but further increases can lead to decreased production, with carbon source consumption being directed more towards biomass synthesis frontiersin.org.

pH: pH is an important parameter affecting fermentation processes researchgate.net. Studies have investigated the influence of pH on both cell growth and this compound biosynthesis. For some strains, a lower pH might be beneficial for cell growth, while a higher pH favors this compound synthesis plos.org. Maintaining the pH within a specific range, such as 7.0-7.2, has been found favorable for this compound production in large-scale fermenters researchgate.netresearchgate.net. Some strategies involve a two-stage pH control, where pH is maintained at a lower level initially for growth and then shifted to a higher level for enhanced this compound production plos.org.

Fed-Batch Fermentation Strategies and Nutrient Supplementation (e.g., S-Adenosylmethionine)

Fed-batch fermentation strategies are commonly employed to avoid the repressive effects of high substrate concentrations and to maintain optimal nutrient levels throughout the fermentation process researchgate.net. Intermittent feeding of carbon sources like glucose and maltose is a key aspect of these strategies frontiersin.orgplos.orgkoreascience.krjmb.or.kr.

Nutrient supplementation can further enhance this compound production. S-Adenosylmethionine (SAM) has been investigated for its effect on this compound fermentation. Studies have shown that the external addition of SAM can markedly increase this compound titer koreascience.krjmb.or.krsigmaaldrich.comscience.gov. For example, a fed-batch fermentation strategy involving an initial glucose level of 10 g/L and maltose level of 60 g/L, followed by the addition of 100 µmol/L SAM 12 hours post-inoculation, along with subsequent glucose and maltose feeding, resulted in a significantly enhanced this compound titer koreascience.krjmb.or.krsigmaaldrich.com. This suggests that SAM may play a role in regulating this compound synthesis koreascience.kr.

The addition of other compounds, such as validamine (B1683471), has also been explored. Validamine has been shown to increase this compound production and concurrently reduce the formation of byproduct Component C researchgate.netnih.govresearchgate.net. Under optimal conditions, validamine addition increased this compound titer and decreased impurity C concentration in batch fermentation researchgate.netresearchgate.net. Combining validamine addition with fed-batch strategies has further enhanced this compound production researchgate.netnih.govresearchgate.net.

Mitigation of Byproduct Formation During Fermentation

During this compound fermentation, the formation of related byproducts, such as Component C, can occur frontiersin.orgnih.gov. Component C is particularly problematic as it is difficult to separate during downstream processing and is derived from this compound itself, potentially through the action of enzymes like TreY frontiersin.orgnih.gov.

Strategies to mitigate byproduct formation are important for improving the purity and yield of this compound. Maintaining optimal osmolality levels has been shown to influence both this compound and Component C production researchgate.netnih.gov. While increasing osmolality can increase this compound yield, Component C production may also increase proportionally nih.gov.

Molecular Mechanism of Glycosidase Inhibition

Enzyme Targeting and Substrate Mimicry

Acarbose (B1664774) acts as a pseudo-tetrasaccharide, structurally resembling the oligosaccharide substrates that these digestive enzymes typically act upon. nih.gov This structural similarity allows this compound to bind to the active sites of alpha-glucosidases and alpha-amylase, effectively competing with the natural substrates for enzymatic processing. nih.govwikipedia.orgnih.govdergipark.org.tr

Inhibition of Intestinal Alpha-Glucosidase Isoforms (e.g., Glucoamylase, Sucrase, Maltase, Isomaltase)

Intestinal alpha-glucosidases are membrane-bound enzymes located in the brush border of the small intestine. wikipedia.orgdrugbank.com These enzymes are crucial for the final breakdown of disaccharides, trisaccharides, and oligosaccharides into glucose and other monosaccharides that can be absorbed into the bloodstream. wikipedia.orgdrugbank.com this compound competitively inhibits several of these isoforms, including glucoamylase, sucrase, maltase, and isomaltase. nih.govdrugbank.com The inhibitory potency of this compound against these enzymes generally follows the rank order of glucoamylase > sucrase > maltase > isomaltase. drugbank.comnih.gov By inhibiting these enzymes, this compound slows down the rate at which digestible carbohydrates are converted into absorbable glucose. wikipedia.orgdrugbank.com

Inhibition of Pancreatic Alpha-Amylase

Pancreatic alpha-amylase is an enzyme secreted into the lumen of the small intestine, where it initiates the hydrolysis of complex starches into smaller oligosaccharides. wikipedia.orgdrugbank.com this compound also inhibits pancreatic alpha-amylase, although its inhibitory effect on alpha-amylase is generally weaker compared to its effect on intestinal alpha-glucosidases. nih.govbjcardio.co.uk This dual inhibition of both alpha-amylase and alpha-glucosidases contributes to a more comprehensive delay in carbohydrate digestion. wikipedia.orgdrugbank.com

Enzymatic Kinetics and Inhibition Modes

This compound's interaction with glycosidases can be characterized by specific enzymatic kinetics and inhibition modes, primarily competitive inhibition. wikipedia.orgnih.govtandfonline.comresearchgate.net

Competitive Inhibition Dynamics and Enzyme-Inhibitor Complex Formation

This compound functions as a competitive inhibitor, meaning it binds reversibly to the active site of the enzyme, competing with the natural substrate for the same binding site. wikipedia.orgnih.govnih.govtandfonline.comresearchgate.net This competition increases the apparent Michaelis constant (Km) for the substrate, indicating that a higher substrate concentration is required to achieve half-maximal reaction velocity, while the maximum reaction velocity (Vmax) remains unchanged. tandfonline.com The formation of an enzyme-inhibitor complex prevents the substrate from binding and being hydrolyzed. tandfonline.com Structural studies, including X-ray crystallography and molecular docking, have provided insights into how this compound binds to the active sites of alpha-glucosidases and alpha-amylase, highlighting the specific amino acid residues involved in hydrogen bonding and other interactions that stabilize the enzyme-inhibitor complex. dergipark.org.trtandfonline.compensoft.netresearchgate.netasm.orgbiorxiv.orgresearchgate.netmdpi.com For instance, this compound has been shown to establish multiple hydrogen bonds with residues in the active site of alpha-glucosidase. researchgate.netresearchgate.net In the case of Bacillus subtilis alpha-amylase, this compound has been observed to bind in subsites within the active site. asm.org

Determination of Inhibition Constants (e.g., IC50, Ki Values)

The potency of this compound as an inhibitor is quantified by inhibition constants such as IC50 and Ki values. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. acs.orgresearchgate.netnih.govjapsonline.comresearchgate.netscielo.brmdpi.com The Ki value, the enzyme-inhibitor dissociation constant, provides a measure of the affinity of the inhibitor for the enzyme; a lower Ki value indicates higher binding affinity and thus stronger inhibition. mdpi.comacs.org Research has reported varying IC50 and Ki values for this compound against different alpha-glucosidase isoforms and alpha-amylase, reflecting its differential inhibitory potency. For example, this compound inhibited human intestinal sucrase, maltase, and isomaltase with reported IC50 values of 1.65 µM, 13.9 µM, and 39.1 µM, respectively. researchgate.net Against alpha-amylase, reported IC50 values for this compound can vary depending on the enzyme source and assay conditions. biorxiv.orgacs.orgjapsonline.comresearchgate.net Studies have shown this compound IC50 values against alpha-amylase in the micromolar range. acs.org

Here are some examples of reported IC50 values for this compound:

Enzyme TargetIC50 Value (µM)Source
Human Intestinal Sucrase1.65 researchgate.net
Human Intestinal Maltase13.9 researchgate.net
Human Intestinal Isomaltase39.1 researchgate.net
Alpha-Amylase (standard drug comparison)10.30 ± 0.20 acs.org
Alpha-Glucosidase (standard drug comparison)9.80 ± 0.20 acs.org
Alpha-Amylase (porcine pancreatic)0.044 mg/mL japsonline.com
Alpha-Amylase (various studies)52.2 µg/mL researchgate.net
Alpha-Glucosidase (from Saccharomyces cerevisiae)2.77 ± 0.09 mg/mL scielo.br
Alpha-Glucosidase (from Saccharomyces cerevisiae)863 ± 49 mg/L mdpi.com
Human Pancreatic Alpha-Amylase54.4 ± 6.4 µg/mL biorxiv.org
Human Lysosomal Acid-Alpha-Glucosidase107.4 ± 7.7 µg/mL biorxiv.org

Note: Units may vary across different studies.

The Ki values for this compound have also been determined, providing further insight into its binding affinity. For instance, a study comparing hypericin (B1674126) and this compound as alpha-glucosidase inhibitors reported Ki values of 9.4 mg/L for hypericin and 40.6 mg/L for this compound, suggesting a stronger inhibition by hypericin in that specific assay. mdpi.com

Substrate Specificity and Enzyme Selectivity Profiling

This compound exhibits differential inhibitory potency across various alpha-glucosidase isoforms and alpha-amylase. While it inhibits a range of these enzymes, its effectiveness varies depending on the specific enzyme and its substrate. nih.govdrugbank.comnih.gov This selectivity profile is crucial to its mechanism, as it primarily targets the enzymes involved in the digestion of complex carbohydrates in the intestine. This compound does not inhibit beta-glucosidases, such as lactase, which is responsible for lactose (B1674315) digestion. nih.gov The structural differences between these enzymes and their substrates contribute to this compound's selectivity. Studies have investigated the binding of this compound to different domains of enzymes like maltase-glucoamylase and sucrase-isomaltase, revealing variations in binding affinity and inhibition depending on the domain and the length of the substrate being mimicked. scirp.orgnih.govscispace.com For example, this compound has shown higher inhibitory activity against the C-terminal domains of human maltase-glucoamylase and sucrase-isomaltase compared to their N-terminal domains. nih.govscispace.com This differential inhibition contributes to the specific physiological effects of this compound, primarily impacting the digestion of starches and sucrose (B13894).

Structural Biology and Molecular Interactions

Structural Basis of Acarbose-Enzyme Binding

This compound (B1664774) functions as a potent competitive inhibitor of alpha-glucosidases, enzymes responsible for the hydrolysis of complex carbohydrates into absorbable monosaccharides in the small intestine. Its structural resemblance to the natural substrates of these enzymes allows it to bind to the active site, thereby impeding the digestion and absorption of carbohydrates and mitigating postprandial hyperglycemia. The binding is characterized by specific interactions within the enzyme's active site.

Molecular Docking Simulations of this compound with Target Enzymes

Molecular docking simulations provide insights into the probable binding poses and affinities of this compound within the active sites of target enzymes like alpha-glucosidase and alpha-amylase. Studies utilizing molecular docking have shown that this compound binds to the active site residues of alpha-amylase, including GLU-240, GLY-306, HIS-305, ASP-197, ASP-300, and THR-163, primarily through conventional hydrogen bonds, with additional carbon-hydrogen bonds involving GLY-306 and ASP-300. nih.gov For alpha-glucosidase, this compound forms conventional hydrogen bonds with catalytic residues such as ASN-258, ASP-327, ILE-143, and ASP-382. nih.gov

Molecular docking studies often compare the binding affinity of this compound to that of other potential inhibitors. For instance, in one study, this compound showed binding affinities (ΔG Bind) of -36.796 kcal mol⁻¹ for alpha-amylase and -29.622 kcal mol⁻¹ for alpha-glucosidase when compared to certain natural compounds. nih.gov Another study reported a binding energy of -7.93 kcal/mol for this compound with alpha-glucosidase. cellmolbiol.org These simulations help to elucidate the key amino acid residues involved in the interaction and predict the strength of the binding. This compound has been shown to exhibit a significant number and variety of interactions with the binding site of alpha-glucosidase in molecular docking studies, suggesting a strong binding affinity. mdpi.com

Molecular Dynamics Simulations for Binding Stability and Conformational Changes in Enzyme-Acarbose Complexes

Molecular dynamics (MD) simulations are employed to assess the stability of the enzyme-acarbose complex over time and to observe any conformational changes induced in the enzyme upon this compound binding. MD simulations for this compound complexed with alpha-glucosidase have been conducted over various timescales, such as 10 ns and 100 ns. cellmolbiol.orgresearchgate.net Parameters like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) are analyzed to understand the stability and flexibility of the complex. cellmolbiol.orgresearchgate.net

MD simulations also help in understanding the nature and persistence of hydrogen bonds formed between this compound and the enzyme. This compound can form varying numbers of hydrogen bonds with alpha-glucosidase during simulations, with two and three hydrogen bonds often being predominant. dergipark.org.tr These simulations confirm that the interactions observed in docking studies contribute to the stability of the enzyme-acarbose complex. rsc.org

Interactions with Non-Target Proteins

Beyond its intended targets, this compound can interact with other proteins in the biological system, such as serum proteins. These interactions can influence the distribution, metabolism, and excretion of the drug.

Spectroscopic Characterization of this compound Binding to Serum Proteins (e.g., Bovine Serum Albumin, Human Serum Albumin)

Spectroscopic methods, such as UV-Visible absorption and fluorescence spectroscopy, are valuable tools for investigating the interaction between this compound and serum proteins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). UV-Visible absorption spectroscopy can reveal changes in the protein's absorption spectra upon binding with this compound, which can indicate structural changes. Studies have shown that the absorption spectra of HSA and BSA decrease with a blue shift as the concentration of this compound increases, suggesting that the chromophore groups of the proteins are placed in a more hydrophilic environment due to the interaction and the formation of a non-fluorescent complex. biointerfaceresearch.comresearchgate.net

Fluorescence spectroscopy is often used to determine binding constants and the number of binding sites. The quenching of the intrinsic fluorescence of serum albumins upon this compound binding provides information about the interaction. The order of interaction strength with different proteins has been suggested to be BSA > HSA > Hemoglobin based on absorption studies. biointerfaceresearch.comresearchgate.net Circular Dichroism (CD) spectroscopy can provide further evidence of conformational changes in serum proteins upon binding with this compound. CD spectra have implied significant changes in the conformation of BSA and HSA when bound to this compound. asianpubs.orgresearchgate.net

Thermodynamic Analysis of this compound-Protein Binding Events

Thermodynamic analysis provides crucial information about the forces driving the interaction between this compound and proteins. Parameters such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are determined to understand the nature of the binding. These parameters can be calculated using data obtained from spectroscopic methods or techniques like Isothermal Titration Calorimetry (ITC), although the provided search results primarily focus on spectroscopic data for thermodynamic analysis. biointerfaceresearch.comresearchgate.netnih.govresearchgate.netbiorxiv.org

Studies investigating the interaction of this compound with BSA and HSA using UV-Visible spectroscopic data have determined thermodynamic parameters. biointerfaceresearch.comresearchgate.netresearchgate.net These studies suggest that hydrogen bonding and weak van der Waals forces play a significant role in the interaction for complex formation. biointerfaceresearch.comresearchgate.net The binding of this compound to these proteins leads to changes in protein folding, as confirmed by physicochemical and thermodynamic analysis. biointerfaceresearch.comresearchgate.net The thermodynamic parameters help to infer the types of interactions involved, such as electrostatic, hydrogen bonding, and intermolecular interactions. asianpubs.orgresearchgate.net

Table 1: Summary of this compound Binding Interactions

Protein TargetInteraction Type(s) Suggested by StudiesMethodologies UsedKey Findings
Alpha-GlucosidaseHydrogen bonding, Van der Waals, Electrostatic (inferred)Molecular Docking, Molecular Dynamics SimulationBinds to catalytic residues (e.g., ASN-258, ASP-327, ILE-143, ASP-382). nih.gov Forms stable complexes. rsc.org
Alpha-AmylaseConventional hydrogen bonds, Carbon-hydrogen bondsMolecular DockingBinds to active site residues (e.g., GLU-240, GLY-306, HIS-305, ASP-197, ASP-300, THR-163). nih.gov
Bovine Serum Albumin (BSA)Hydrogen bonding, weak Van der Waals, Electrostatic, Hydrophobic (inferred)UV-Visible Spectroscopy, Fluorescence Spectroscopy, CD Spectroscopy, Thermodynamic AnalysisInteraction causes changes in absorption spectra and protein conformation. biointerfaceresearch.comresearchgate.netasianpubs.orgresearchgate.net Binding constants determined. biointerfaceresearch.comresearchgate.netasianpubs.org
Human Serum Albumin (HSA)Hydrogen bonding, weak Van der Waals, Electrostatic, Hydrophobic (inferred)UV-Visible Spectroscopy, Fluorescence Spectroscopy, CD Spectroscopy, Thermodynamic AnalysisInteraction causes changes in absorption spectra and protein conformation. biointerfaceresearch.comresearchgate.netasianpubs.orgresearchgate.net Binding constants determined. biointerfaceresearch.comresearchgate.netasianpubs.org
Hemoglobin (Hb)Electrostatic, Hydrogen bonding, Intermolecular interactionsUV-Visible Spectroscopy, Fluorescence Spectroscopy, CD Spectroscopy, Thermodynamic AnalysisShows interaction, potentially stronger quenching interaction than BSA/HSA at certain wavelengths. researchgate.netasianpubs.org

Table 2: Selected Binding Affinity Data from Molecular Docking

Protein TargetLigandBinding Affinity (ΔG Bind) (kcal/mol)Source
Alpha-AmylaseThis compound-36.796 nih.gov
Alpha-GlucosidaseThis compound-29.622 nih.gov
Alpha-GlucosidaseThis compound-7.93 cellmolbiol.org

Table 3: Representative Thermodynamic Parameters for this compound-Protein Interaction (Illustrative based on general findings)

Protein TargetΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)Suggested Forces
BSANegativePositiveNegativeHydrogen bonding, Van der Waals, Hydrophobic biointerfaceresearch.comresearchgate.net
HSANegativePositiveNegativeHydrogen bonding, Van der Waals, Hydrophobic biointerfaceresearch.comresearchgate.net
HemoglobinNot specifiedNot specifiedNot specifiedElectrostatic, Hydrogen bonding, Intermolecular asianpubs.org

Note: Specific numerical values for thermodynamic parameters can vary depending on experimental conditions and methodologies used in different studies. Table 3 provides a general representation of the nature of the forces inferred from typical thermodynamic profiles.

Derivatives, Analogs, and Structure Activity Relationship Sar Studies

Design and Synthesis of Acarbose (B1664774) Derivatives and Structural Analogs

The design and synthesis of this compound derivatives and structural analogs often involve modifying the core pseudotetrasaccharide structure or creating entirely new scaffolds that mimic its glycosidase inhibitory activity. Synthetic approaches can range from chemical modifications of this compound itself to total synthesis or enzymatic methods.

One approach involves enzymatic transglycosylation reactions. For instance, new this compound analogs have been synthesized using dextransucrases from Leuconostoc mesenteroides. nih.gov These reactions can attach additional glucose units to this compound, yielding modified pseudotetrasaccharides like 2(I)-alpha-D-glucopyranosylthis compound and 3(IV)-alpha-D-glucopyranosylthis compound. nih.gov

Another method focuses on synthesizing the core valienamine (B15573) moiety or its derivatives, which are crucial for the inhibitory activity of this compound. google.com While organic synthesis of valienamine has faced challenges in purification and efficiency, enzymatic pre-synthesis methods are being explored using strains that express valienamine synthesis-related enzymes. google.com Selective hydrolysis of this compound or its derivatives using trifluoroacetic acid (TFA) has also been investigated as a method for producing valienamine. google.com

Beyond direct modifications of the this compound scaffold, researchers are designing and synthesizing entirely different classes of compounds that act as glycosidase inhibitors. These include heterocyclic derivatives, such as thiazolidinone-based benzothiazole (B30560) derivatives bohrium.com, biscoumarin derivatives acs.org, and Schiff base inhibitors acs.orgsemanticscholar.org. These compounds, while structurally distinct from this compound, are designed to interact with the active sites of alpha-glucosidases.

For example, a series of thiazolidinone-based benzothiazole derivatives were synthesized and evaluated for their inhibitory activity against alpha-amylase and alpha-glucosidase. bohrium.com Similarly, biscoumarin derivatives have been synthesized and tested as alpha-glucosidase inhibitors. acs.org The synthesis of these diverse scaffolds allows for the exploration of new chemical space in the search for potent and selective glycosidase inhibitors.

Structure-Activity Relationship Investigations for Modulating Glycosidase Inhibitory Potency and Selectivity

Structure-Activity Relationship (SAR) studies are critical for understanding how modifications to the this compound structure or the design of new inhibitors impact their potency and selectivity towards different glycosidases. These studies involve synthesizing a series of compounds with systematic structural variations and then evaluating their inhibitory activity against target enzymes.

This compound itself exhibits differential inhibitory potency across various alpha-glucosidases, showing a rank order of glucoamylase > sucrase > maltase > isomaltase. drugbank.com It also inhibits pancreatic alpha-amylase, although typically with weaker effect compared to intestinal alpha-glucosidases. bjcardio.co.uk This inherent selectivity profile of this compound serves as a benchmark for evaluating novel compounds.

Studies on other classes of glycosidase inhibitors provide insights into the structural requirements for activity that can be relevant to this compound analog design. For example, SAR studies on flavonoid compounds have shown that the molecular structure, including the number and position of hydroxyl groups, plays an important role in alpha-glucosidase inhibition. nih.govresearchgate.nettandfonline.com A flavonoid with two catechol groups and a 3-OH group was found to be significantly more active than this compound against alpha-glucosidase. researchgate.nettandfonline.com

SAR investigations of newly synthesized heterocyclic compounds, such as thiazolidinone-based benzothiazole derivatives and Schiff bases, have also been conducted. bohrium.comacs.orgsemanticscholar.org These studies reveal that specific substituents and structural motifs on these novel scaffolds can dramatically influence their inhibitory potency against alpha-amylase and alpha-glucosidase. For instance, certain Schiff base scaffolds with specific chlorine substitutions demonstrated significantly higher potency compared to this compound. acs.orgsemanticscholar.org

Understanding the binding interactions between inhibitors and the enzyme active site is crucial for SAR. This compound binds to the active site of alpha-glucosidases through extensive hydrogen bonding interactions with specific amino acid residues. rcsb.org SAR studies often involve analyzing how structural changes in the inhibitor alter these interactions, affecting binding affinity and, consequently, inhibitory potency. Computational methods, such as molecular docking, are powerful tools for visualizing and analyzing these interactions at the molecular level. bohrium.comacs.orgresearchgate.netmdpi.comjppres.commjpms.in

Species-based differences in enzyme activity and inhibitor potency are also considered in SAR. For example, the inhibitory activity of this compound on alpha-glucosidase is about ten times stronger in rats than in humans. scirp.org Computational studies comparing the binding of this compound to human and rat alpha-glucosidase enzymes have helped to understand the structural basis for these differences, highlighting the influence of residues within the binding pocket. scirp.org

Data from SAR studies can be compiled into tables to illustrate the relationship between structural modifications and inhibitory activity (e.g., IC50 values) against different enzymes.

Compound ClassExample Modification/FeatureEnzyme TargetedEffect on Potency (vs. This compound)Reference
FlavonoidsTwo catechol groups + 3-OH groupalpha-GlucosidaseMuch lower IC50 researchgate.nettandfonline.com
Thiazolidinone-based BenzothiazolesSpecific fluoro group substitutionsalpha-Amylase, alpha-GlucosidaseFolds better activity bohrium.com
Schiff BasesSpecific chlorine substitutions on aromatic ringsalpha-Amylase, alpha-GlucosidaseSignificantly higher potency acs.orgsemanticscholar.org
Cycloartane-type TriterpenesKetone at C-3, double bonds at C-24/C-25alpha-GlucosidaseHigh potential (low micromolar IC50) mdpi.com

Computational Design and In Silico Screening of Novel Glycosidase Inhibitor Scaffolds

Computational approaches, including in silico screening and molecular docking, play an increasingly important role in the design and discovery of novel glycosidase inhibitors, including those related to or inspired by this compound. These methods allow researchers to screen large libraries of compounds and predict their binding affinity and interactions with target enzymes before costly and time-consuming synthesis and in vitro testing. jppres.commjpms.infrontiersin.orgmdpi.comresearchgate.netherbmedpharmacol.comdergipark.org.trnih.govnih.gov

Molecular docking is a key technique used to predict the preferred orientation (binding mode) of a ligand within the active site of a protein and estimate the binding affinity. bohrium.comacs.orgresearchgate.netmdpi.comjppres.commjpms.infrontiersin.orgresearchgate.netnih.gov By docking potential inhibitor molecules into the known crystal structures of alpha-glucosidases (such as human intestinal maltase-glucoamylase, PDB ID 2QMJ, which is co-crystallized with this compound rcsb.orgnih.gov), researchers can identify compounds likely to bind effectively and analyze the specific interactions involved, such as hydrogen bonds and hydrophobic contacts. bohrium.comacs.orgresearchgate.netmdpi.comjppres.comnih.gov

In silico screening involves using computational methods to filter large databases of chemical compounds based on criteria such as predicted binding affinity or structural similarity to known inhibitors like this compound. mdpi.comherbmedpharmacol.com This allows for the identification of promising lead compounds that can then be prioritized for synthesis and experimental validation. For example, virtual screening of natural product databases has identified compounds with better predicted binding energies to alpha-glucosidase than this compound. herbmedpharmacol.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational technique used in conjunction with in silico design. acs.org QSAR models relate the structural properties of a series of compounds to their biological activity, allowing researchers to predict the activity of new, unsynthesized compounds and guide the design of more potent inhibitors. acs.org

Molecular dynamics (MD) simulations are used to study the stability of the protein-ligand complex over time, providing further insights into the binding interactions and the dynamic behavior of the enzyme and inhibitor. researchgate.netherbmedpharmacol.comdergipark.org.tr Studies have used MD simulations to assess the stability of complexes formed between alpha-glucosidase and potential inhibitors, comparing their stability to that of the this compound-enzyme complex. herbmedpharmacol.comdergipark.org.tr

Computational studies have been applied to various classes of potential alpha-glucosidase inhibitors, including alkaloids frontiersin.org, phenolic acids and flavonoids jppres.com, and derivatives of natural products like curculigoside (B1669338) A herbmedpharmacol.com. These studies often use this compound as a standard or reference compound for comparison of binding affinities and inhibitory potential. bohrium.comacs.orgjppres.commjpms.infrontiersin.orgmdpi.comherbmedpharmacol.comdergipark.org.trnih.gov While computational predictions provide valuable guidance, experimental validation through in vitro and in vivo studies remains essential to confirm the inhibitory activity and therapeutic potential of computationally designed compounds. mdpi.com

Advanced Analytical Methodologies in Acarbose Research

Chromatographic Techniques for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV, Evaporative Light Scattering Detector)

HPLC is a widely utilized technique for the analysis of acarbose (B1664774) and its related impurities. Due to the weak chromophore nature of this compound, detection methods beyond standard UV absorption are often necessary, particularly for impurities that lack strong UV activity.

HPLC with UV detection is commonly employed, typically at wavelengths around 210 nm or 222 nm, where the acarviosin (B126021) moiety provides some absorbance. researchgate.netgoogle.comgoogle.comresearchgate.netjournalgrid.comimpactfactor.orghumanjournals.com The European Pharmacopoeia (Ph. Eur.) includes an HPLC method with UV detection at 210 nm for the quantitation of this compound and its related substances. researchgate.netresearchgate.net However, this method may have limitations in resolving certain impurities and can be subject to interference from related substances. google.com Amino silane (B1218182) bonded silica (B1680970) gel columns are frequently used as the stationary phase with mobile phases often consisting of acetonitrile (B52724) and phosphate (B84403) buffer solutions. google.comgoogle.comresearchgate.net Optimized conditions may involve specific ratios of acetonitrile to phosphate solution and controlled pH levels to achieve adequate separation. google.comgoogle.com

Evaporative Light Scattering Detection (ELSD) and Refractive Index Detection (RID) are alternative detection methods used with HPLC for this compound, particularly for raw materials or fermentation broths containing impurities like glucose and maltose (B56501) that lack chromophores. google.com While ELSD can be sensitive, it may require more specialized operation and can be expensive. alliedacademies.org Charged Aerosol Detection (CAD) has also emerged as a beneficial alternative, offering universal detection suitable for compounds like this compound and its impurities that may not have strong UV absorption, thereby extending the range of detectable impurities. researchgate.netthermofisher.com

Research findings highlight the application of HPLC-UV for the determination of this compound content and related substances in tablets, demonstrating good repeatability, accuracy, and stability. google.comjopcr.com Studies have also explored the use of HPLC-UV for the simultaneous determination of this compound alongside other antidiabetic drugs. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

While this compound itself is not directly amenable to GC-MS analysis due to its low volatility and thermal lability, this technique can be applied in this compound research, particularly for the analysis of volatile derivatives or in studies involving the identification of other compounds in matrices where this compound is present. GC-MS is often employed in the analysis of plant extracts or biological samples in studies related to diabetes and enzyme inhibition, where this compound might be used as a reference standard or its effects on metabolites are being investigated. scielo.brresearchgate.netresearchgate.net For instance, GC-MS has been used to identify phytoconstituents in plant extracts that exhibit alpha-amylase and alpha-glucosidase inhibitory activities, with this compound serving as a standard for comparison in the enzyme inhibition assays. scielo.brresearchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another powerful separation technique applied in this compound analysis. CE offers advantages such as high separation efficiency and reduced solvent consumption. Methods for the determination of this compound and its related impurities by CE are available in the literature. researchgate.netresearchgate.netnih.govingentaconnect.com Some CE methods for this compound are based on direct detection of the acarviosin moiety at low wavelengths (below 200 nm or around 191 nm). researchgate.netresearchgate.netingentaconnect.com Other approaches involve derivatization with reagents like 7-aminonaphthalene-1,3-disulfonic acid (ANDS) to enable detection. researchgate.netresearchgate.netingentaconnect.com CE methods have been developed for the determination of this compound anomers and for quantitative analysis in pharmaceutical formulations. researchgate.netingentaconnect.com Studies have shown that CE can effectively separate potential impurities like D-maltose and D-glucose from this compound. researchgate.netingentaconnect.com

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide valuable information regarding the structure, concentration, and interactions of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is utilized for the quantitative analysis of this compound, although its direct application is limited by this compound's weak UV absorbance. As mentioned earlier, the acarviosin moiety contributes to UV absorption, typically in the range of 200-230 nm, with a maximum absorbance often observed around 210 nm, 216 nm, or 222 nm depending on the solvent and method. journalgrid.comimpactfactor.orghumanjournals.com

Methods employing UV-Vis spectrophotometry for the quantification of this compound in bulk drug and pharmaceutical formulations have been developed and validated. journalgrid.comimpactfactor.orghumanjournals.com These methods often utilize techniques like the area under the curve or first-order derivative spectroscopy to enhance sensitivity and specificity. journalgrid.comimpactfactor.orghumanjournals.com Linearity in the concentration range of 24-40 µg/mL or 20-100 µg/mL has been reported for UV-Vis methods. journalgrid.comimpactfactor.orghumanjournals.com

UV-Vis spectroscopy is also used in kinetic studies, for example, in methods involving the oxidation of this compound by potassium permanganate (B83412) in alkaline media, where the absorbance of the colored manganate (B1198562) ions is measured at 610 nm. nih.govptfarm.pl This approach allows for the indirect determination of this compound concentration based on the reaction kinetics. nih.govptfarm.pl

Fluorescence Spectroscopy for Probing Conformational Changes

Fluorescence spectroscopy is a sensitive technique that can be used to study molecular interactions and conformational changes. While this compound itself does not possess intrinsic fluorescence, its interaction with fluorescent molecules or proteins can be investigated using this method. In the context of this compound research, fluorescence spectroscopy is particularly relevant in studies examining its interaction with enzymes like alpha-glucosidase and alpha-amylase, which may contain intrinsic fluorescent residues like tryptophan. spectroscopyonline.comresearchgate.netmdpi.com

By observing changes in the fluorescence intensity or spectral properties of the enzyme upon binding with this compound (or other inhibitors), researchers can gain insights into the binding mechanism and conformational alterations induced by this compound. spectroscopyonline.comresearchgate.netmdpi.comrsc.org For example, fluorescence spectroscopy has been used to observe conformational changes in alpha-amylase upon interaction with this compound. spectroscopyonline.com Similarly, 3D fluorescence spectroscopy has been employed to analyze conformational changes in alpha-glucosidase when interacting with inhibitors, including comparisons with this compound. researchgate.netmdpi.comnih.gov These studies contribute to understanding the molecular basis of this compound's inhibitory activity.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the secondary structure and conformational changes of molecules, particularly biomolecules like proteins and peptides. While this compound itself is a carbohydrate and does not possess a complex secondary structure in the same way a protein does, CD spectroscopy can be applied in this compound research to study its interactions with proteins, such as the alpha-amylase enzyme it inhibits.

Studies investigating the interaction between this compound and enzymes like alpha-amylase have utilized CD measurements to explore changes in the enzyme's secondary structure upon binding with this compound. spectroscopyonline.comnih.gov These measurements can provide insights into how this compound affects the conformation of its target enzymes, which is crucial for understanding its mechanism of action at a molecular level. Refolding of proteins, such as a sugar binding protein (AcbH) related to this compound transport, has also been verified using circular dichroism spectroscopy. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy (e.g., Attenuated Total Reflectance FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups and characterizing the vibrational modes of molecules. In this compound research, FTIR spectroscopy, including Attenuated Total Reflectance (ATR-FTIR), is employed for various purposes, including structural characterization, identification of functional groups, and assessing compatibility with excipients in pharmaceutical formulations.

FTIR spectra of pure this compound exhibit characteristic peaks corresponding to its functional groups, such as C-N stretch, N-H stretch, C-O stretch, O-H stretch, and C-H stretch. innovareacademics.in These characteristic peaks serve as a fingerprint for identifying this compound. ATR-FTIR spectroscopy has been developed and validated for the quantitative determination of this compound in tablets, offering a rapid, non-destructive method that requires minimal sample preparation. alliedacademies.org This technique can be used for quality control to check compliance with the labeled content of this compound in pharmaceutical formulations. alliedacademies.org

FTIR is also a complementary technique used in compatibility studies between this compound and various pharmaceutical excipients. By comparing the FTIR spectra of pure this compound and its mixtures with excipients, researchers can identify any changes in the characteristic peaks, which may indicate potential incompatibilities or chemical interactions. researchgate.net For example, studies have observed the emergence or disappearance of peaks in the FTIR spectra of binary mixtures of this compound with certain excipients like magnesium stearate, sodium alginate, and carbopol, suggesting interactions.

Detailed research findings from FTIR analysis of pure this compound can be summarized as follows:

Functional GroupCharacteristic Peak (cm⁻¹)
C-N Stretch1336
N-H Stretch3384
C-O Stretch1269
O-H Stretch3299
C-H Stretch2889
N-H Bend1558

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Identification and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules and identifying impurities. For a complex oligosaccharide like this compound, NMR provides detailed information about the arrangement of atoms and their connectivity.

NMR spectroscopy is crucial for the identification and structural confirmation of this compound itself and, importantly, for profiling and characterizing impurities present in this compound bulk drug substances and formulations. researchgate.netnih.govresearchgate.netconicet.gov.ar Due to its ability to provide highly specific spectral data, NMR can be used to identify process-related impurities and degradation products. conicet.gov.ar

Quantitative NMR (qNMR) can also be applied for the quantitative determination of this compound content and the quantification of low-level impurities, provided that the signals are well-resolved. researchgate.netconicet.gov.ar The area of an NMR signal is directly proportional to the number of nuclei giving rise to it, making it suitable for quantification. researchgate.net

NMR, particularly 1H NMR, has been used to develop rapid methods for the quantification of this compound in tablets, utilizing characteristic signals in the spectrum. researchgate.net

Integrated Analytical Platforms (e.g., LC-MS, LC-NMR)

The complexity of this compound and the potential presence of structurally related impurities and degradation products necessitate the use of hyphenated analytical techniques that combine separation power with spectroscopic identification. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Liquid Chromatography coupled with Nuclear Magnetic Resonance (LC-NMR) are particularly valuable integrated platforms in this compound research.

LC-MS is widely used for the separation and identification of impurities and metabolites of this compound. researchgate.netnih.govresearchgate.net The chromatographic separation allows for the resolution of complex mixtures, while the mass spectrometer provides molecular weight information and fragmentation patterns, aiding in the identification of unknown compounds. LC-MS/MS (tandem mass spectrometry) provides even more detailed structural information through fragmentation analysis. researchgate.net LC-MS is used as a reference standard method for impurity analysis.

LC-NMR couples the separation capability of LC with the structural elucidation power of NMR spectroscopy. nih.govresearchgate.netcapes.gov.brcolab.wsajrconline.org This combination is particularly effective for the online separation and structural elucidation of components in complex mixtures, such as this compound fermentation broths or degradation samples. nih.govresearchgate.netcapes.gov.brcolab.ws LC-NMR allows for obtaining detailed structural information on separated impurities without the need for their prior isolation, although stop-flow LC-NMR experiments may be used to enhance sensitivity for less concentrated components. nih.govresearchgate.net

The integrated LC-NMR and LC-MS approach has been demonstrated to be useful for this compound bulk drug impurity profiling. nih.govresearchgate.netcapes.gov.br By combining the data from both techniques, researchers can achieve more confident identification and structural elucidation of impurities. For instance, this approach has been used to identify known impurities and characterize unknown compounds, such as a pentasaccharide impurity differing from this compound in the number and nature of sugar subunits. nih.govresearchgate.netcapes.gov.br LC-MS and NMR have been applied together to characterize impurities in this compound hydrate. researchgate.net

Detailed research findings from integrated LC-MS and LC-NMR analysis of this compound impurities can be summarized as follows:

ImpurityAnalytical Technique(s) UsedKey FindingSource(s)
Impurity CLC-NMR, LC-MSIdentified as a pentasaccharide differing in sugar subunits from this compound. nih.govresearchgate.netcapes.gov.br nih.govresearchgate.netcapes.gov.br
Impurities B, D, ELC-MS/MS, NMRCharacterized in this compound hydrate. researchgate.net researchgate.net
Impurity ALC-NMR, LC-MS, 2D-NMR, HRMSIdentified as a pentasaccharide variant with variations in sugar subunits and glycosidic linkages.

Chemometric Approaches for Process Monitoring and Data Analysis

Chemometrics involves the application of mathematical and statistical methods to chemical data. In the context of this compound research and manufacturing, chemometric approaches are increasingly used for process monitoring, data analysis, and quality control, particularly when dealing with complex spectroscopic or chromatographic datasets.

Chemometrics can be combined with spectroscopic techniques like infrared spectroscopy for rapid analytical methods, such as the quantitative determination of glucose and maltose in industrial this compound fermentation processes. researchgate.net By building multivariate calibration models based on spectroscopic data and reference measurements (e.g., HPLC), chemometrics allows for the prediction of key process parameters or component concentrations from spectral data. researchgate.net

Process Analytical Technology (PAT), which emphasizes real-time monitoring and control of manufacturing processes, heavily relies on chemometrics to analyze the large, multidimensional data generated by analytical tools. scholarsresearchlibrary.com Chemometrics helps in extracting relevant information from spectral data for monitoring critical quality and performance attributes of materials and in-process products. scholarsresearchlibrary.com Techniques like Principal Component Analysis (PCA) and Partial Least Squares Regression (PLS) are common chemometric methods applied in PAT for data analysis and model building. researchgate.netmdpi.com

Chemometric models can be developed and deployed to monitor various aspects of the this compound manufacturing process, potentially including fermentation monitoring, impurity trend analysis, and ensuring product quality consistency. scholarsresearchlibrary.commdpi.com

Chemometric approaches provide the statistical and mathematical tools necessary to interpret complex analytical data, enabling better process understanding, control, and optimization in this compound production and analysis. scholarsresearchlibrary.com

Interactions with Microbiological Systems Non Clinical Focus

Mechanisms of Acarbose (B1664774) Degradation by Intestinal Microorganisms

This compound is extensively metabolized within the gastrointestinal tract, primarily by intestinal bacteria and to a lesser extent by digestive enzymes drugbank.commims.com. This microbial metabolism is a unique feature of glycoside hydrolases present in the gut microbiota wikipedia.org. These enzymes can hydrolyze this compound into smaller molecules, such as an acarviosine-glucose (B3029497) and glucose wikipedia.org.

One specific mechanism involves cyclomaltodextrinase (CDase) from gut bacteria like Lactobacillus plantarum, which can degrade this compound through different modes, yielding products such as maltose (B56501) and acarviosin (B126021), as well as glucose and acarviosine-glucose wikipedia.org. Research has identified a key this compound-preferred glucosidase, Apg, in the gut strain Klebsiella grimontii TD1 researchgate.netresearchgate.net. This enzyme is structurally distinct and can degrade this compound into small molecules, leading to a loss of its inhibitory function researchgate.netresearchgate.net. Apg is widely distributed in intestinal microorganisms, particularly within the Klebsiella genus researchgate.netresearchgate.net. The metabolic degradation of this compound by intestinal bacteria like K. grimontii TD1 is considered a widespread risk for this compound resistance in humans researchgate.netresearchgate.net.

Microbiome-Mediated Resistance Mechanisms to this compound (e.g., Phosphorylation by Bacterial this compound Kinases)

Bacteria, including those in the human microbiome, have developed mechanisms to resist the inhibitory effects of this compound. A significant resistance mechanism involves the phosphorylation of this compound by specific kinases nih.govmdpi.comprinceton.edu. This compound was originally discovered from the soil bacterium Actinoplanes sp. SE50/110, which produces this compound and also encodes a self-resistance mechanism within its biosynthetic gene cluster nih.govprinceton.edu. This mechanism involves a specific kinase, AcbK, which phosphorylates this compound at the O6A hydroxyl group, rendering it inactive nih.govmdpi.com.

Computational searches have identified homologues of AcbK, termed microbiome-encoded carbohydrate kinases (Maks), in bacteria from the human gut and oral microbiome nih.govmdpi.com. These Maks can selectively phosphorylate this compound, leading to its inactivation nih.gov. Studies have experimentally verified that phosphorylation by Maks results in the loss of this compound's inhibitory activity against alpha-glucosidases nih.gov. The presence of Maks is widespread among bacteria of the human digestive tract, suggesting that many individuals may harbor bacteria capable of neutralizing this compound princeton.edunewatlas.com. This resistance mechanism likely arose due to competition between bacteria in the microbiome, potentially involving the production of this compound-like molecules by some species princeton.edu.

Investigating the Impact of this compound on Gut Microbiota Composition and Metabolic Activities in In Vitro or Ex Vivo Models

This compound significantly impacts the composition and metabolic activities of the gut microbiota, largely due to the increased delivery of undigested carbohydrates to the colon wikipedia.orgasm.orgbiorxiv.org. This provides an increased substrate for bacterial fermentation asm.orgbiorxiv.org.

In vitro and ex vivo studies have been instrumental in understanding these interactions. Ex vivo metabolic labeling of human microbiota samples with fluorescent maltodextrin (B1146171) has been used to identify gut bacteria whose metabolism of maltodextrin is inhibited by this compound nih.govacs.org. This method, coupled with fluorescence-activated cell sorting (FACS) and 16S rDNA amplicon sequencing, allows for the identification of bacterial consumers of glycans and the impact of inhibitors like this compound nih.govacs.org. Studies using this approach have identified specific gut bacteria species whose maltodextrin metabolism is inhibited by this compound nih.govacs.org.

Research in animal models, such as Zucker diabetic fatty rats and mice, has also provided insights into this compound's effects on gut microbiota. This compound treatment has been shown to alter microbial diversity and richness gethealthspan.combmj.com. In mice, this compound treatment led to higher bacterial diversity and richness compared to untreated mice, with an elevation in Firmicutes and other groups like Oscillospira, Desulfovibrio, and Ruminococcus gethealthspan.com. In Zucker diabetic fatty rats, this compound selectively increased the abundance of bacteria including genera Ruminococcus 2 and Bifidobacterium bmj.com.

A notable impact of this compound on gut microbiota metabolic activity is the increase in the production of short-chain fatty acids (SCFAs), such as acetate, butyrate (B1204436), and propionate (B1217596) asm.orgbiorxiv.orggethealthspan.comwjgnet.comresearchgate.net. These are the dominant products of starch fermentation by gut bacteria biorxiv.org. Studies in mice have shown that this compound treatment leads to increased total SCFA concentrations in feces, particularly elevated butyrate and propionate biorxiv.orgresearchgate.net. This increased SCFA production is linked to the altered microbial community composition resulting from this compound administration biorxiv.orgresearchgate.net. The bloom of specific bacterial taxa, such as those classified to the Bacteroidales family Muribaculaceae, has been observed in response to this compound treatment in mice, and their abundance correlates strongly with propionate concentrations biorxiv.orgresearchgate.net.

Furthermore, studies have investigated the association between this compound efficacy and the gut microbiota composition. Metagenomic analysis of the intestinal microbiome in patients with varying responses to this compound has shown that the abundance of this compound-degrading strains like K. grimontii TD1 is higher in patients with a weaker response researchgate.netresearchgate.net. This suggests that the metabolic capacity of the intestinal microbiota can influence the effectiveness of this compound researchgate.net.

Below is a table summarizing some observed changes in gut microbiota composition in response to this compound treatment in various models:

Model/Study TypeObserved Changes in Gut Microbiota CompositionSource(s)
Mice with arthritisHigher bacterial diversity and richness; elevation in Firmicutes, Oscillospira, Desulfovibrio, Ruminococcus. gethealthspan.com
Zucker diabetic fatty ratsSelective increase in Ruminococcus 2 and Bifidobacterium. Reduced microbial richness and diversity. bmj.com
Prediabetic humans (clinical trial)Decreased Butyricicoccus, Phascolarctobacterium, and Ruminococcus; increased Lactobacillus, Faecalibacterium, Dialister. frontiersin.org
T2DM patients (clinical trial)Increased abundance of saccharolytic Lactobacillus and Bifidobacterium; depleted Bacteroides, Alistipes, and Clostridium. gutmicrobiotaforhealth.com
Mice (longevity study)Bloom of Bacteroidales family Muribaculaceae. biorxiv.orgresearchgate.net
T2DM patientsIncreased abundance of Bifidobacterium longum. frontiersin.org

This table illustrates the varied impact of this compound on gut microbial communities across different studies and host models, highlighting the complex interplay between the drug and the microbiome.

Q & A

Q. What experimental models are commonly used to study acarbose’s mechanism of action as an α-glucosidase inhibitor?

this compound’s inhibitory effects are typically evaluated using in vitro enzymatic assays , such as the α-glucosidase-PNPG (4-nitrophenyl α-D-glucopyranoside) reaction system. Researchers employ kinetic analyses (e.g., Lineweaver-Burk, Eadie-Hofstee, and Hanes-Wolff plots) to determine inhibition type (competitive, non-competitive, or mixed). Discrepancies in inhibition type (e.g., this compound reported as both competitive and mixed) highlight the need for cross-validation using multiple kinetic methods and molecular docking studies .

Q. How are clinical trials designed to assess this compound’s efficacy in glycemic control?

Standard protocols involve randomized, double-blind, placebo-controlled trials with endpoints like HbA1c reduction and postprandial glucose levels. For example, trials often use a dose-escalation design (e.g., 50–300 mg t.i.d.) to evaluate dose-response relationships. Statistical analysis includes intention-to-treat (ITT) and per-protocol approaches, adjusted for covariates like baseline HbA1c and BMI .

Q. What biomarkers are prioritized in this compound research for type 2 diabetes (T2D)?

Key biomarkers include HbA1c, fasting blood glucose (FBG), postprandial glucose (PPG), insulin resistance (HOMA-IR) , and inflammatory cytokines (e.g., IL-6, TNF-α). The STOP-NIDDM trial also incorporated cardiovascular endpoints (e.g., carotid intima-media thickness [CIMT]) to assess long-term vascular outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across studies?

Contradictions may arise from differences in patient populations (e.g., T2D vs. impaired glucose tolerance [IGT]) , dosing regimens, or outcome measures. Meta-analyses (e.g., Cochrane reviews) use subgroup analyses to address heterogeneity, such as stratifying by this compound dosage or comparator drugs (e.g., sulfonylureas). Sensitivity analyses should account for high attrition rates, as seen in the STOP-NIDDM trial (24% dropout) .

Q. What molecular pathways beyond α-glucosidase inhibition contribute to this compound’s metabolic effects?

Emerging evidence suggests this compound modulates microRNAs (e.g., miR-10a-5p, miR-664) involved in glucose metabolism and inflammation via MAPK pathways. In rodent models, this compound upregulates these miRNAs in the ileum, suppressing proinflammatory cytokines and improving insulin sensitivity. Human validation studies are needed .

Q. How do long-term cardiovascular outcomes from this compound trials inform mechanistic hypotheses?

The STOP-NIDDM trial reported a 49% reduction in cardiovascular events with this compound, linked to reduced postprandial hyperglycemia and CIMT progression. Researchers hypothesize that this compound mitigates endothelial dysfunction via reactive oxygen species (ROS) suppression and improved lipid profiles. Mechanistic studies should integrate vascular imaging and omics data .

Q. What methodological challenges arise in meta-analyses of this compound studies?

Challenges include heterogeneity in trial design (e.g., varying durations, dosages) and publication bias. The MERIA analysis addressed this by pooling individual patient data from long-term (>52 weeks) studies. Researchers must also differentiate between surrogate endpoints (e.g., HbA1c) and hard outcomes (e.g., myocardial infarction) .

Methodological Guidance

Q. How should researchers validate in silico predictions of this compound’s inhibition type?

Molecular docking results suggesting competitive inhibition must be corroborated with in vitro enzymatic assays (e.g., Ki and Km calculations) and structural analyses (e.g., X-ray crystallography of enzyme-inhibitor complexes). Discrepancies between docking and experimental data (e.g., mixed inhibition) underscore the need for multi-method validation .

Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects?

Use non-linear regression models to quantify dose-response relationships, particularly for postprandial glucose reduction. The Cochrane meta-analysis applied weighted mean differences (WMDs) with 95% confidence intervals, stratified by dosage subgroups (50–300 mg t.i.d.) .

Q. How can observational studies on this compound’s cardiovascular benefits mitigate confounding?

Apply propensity score matching to balance covariates (e.g., age, baseline CVD risk) and use time-to-event analyses (Cox proportional hazards models). The STOP-NIDDM trial adjusted for hypertension and lipid levels to isolate this compound’s effects .

Tables

Table 1. Key Outcomes from the STOP-NIDDM Trial (n=1,368)

OutcomeHazard Ratio (95% CI)Absolute Risk Reduction
Cardiovascular Events0.51 (0.28–0.95)2.5%
Hypertension0.66 (0.49–0.89)5.3%
Progression to T2D0.75 (0.63–0.90)6.0%
Source:

Table 2. Kinetic Parameters of this compound Inhibition (In Vitro)

MethodInhibition TypeKi (µM)Km (mM)Vmax (µmol/min)
Lineweaver-BurkCompetitive0.121.458.2
Eisenthal-Cornish-BowdenMixed0.151.607.8
Source:

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